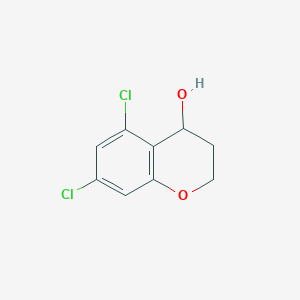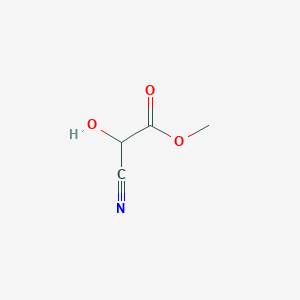
Methyl 2-cyano-2-hydroxyacetate
Overview
Description
“Methyl 2-cyano-2-hydroxyacetate” is a chemical compound with the molecular formula C4H5NO3 . It contains a total of 12 bonds, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), 1 nitrile (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Synthesis Analysis
The synthesis of cyanoacetamides, which include “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
“this compound” has a complex molecular structure. It contains a total of 12 bonds, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), 1 nitrile (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
“this compound” is utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
“this compound” is a chemical compound with the molecular formula C4H5NO3 . More detailed physical and chemical properties are not available from the current search results.Scientific Research Applications
Efficient Syntheses of Derivatives
Methyl 2-cyano-2-hydroxyacetate is utilized in the synthesis of various organic compounds. For example, its reaction with cyanoacetamide in the presence of triethylamine under stoichiometric conditions leads to the production of ethyl 4-cyano-2-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate and related compounds. These syntheses are significant for accessing libraries of important pyrrole systems from commercially available materials, enhancing the availability of complex molecules for further research and development (Dawadi & Lugtenburg, 2011).
Polymerization Applications
This compound's derivatives also find applications in polymer science. The radical homopolymerization of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, synthesized from methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate, results in polymers with significant glass transition temperatures. Such polymerization processes are critical for developing new materials with tailored properties for various industrial applications (Moszner et al., 2003).
Ligand for Metal Complexation
The synthesis of sulfur-containing derivatives from this compound showcases its utility in forming novel ligands for complexation with transitional metal ions. Such ligands are essential for catalysis and material science, providing pathways for new chemical reactions and material synthesis (Hung et al., 2017).
Synthesis of Iminocoumarins
In another application, the reaction between 2-hydroxybenzaldehydes and active methylene compounds like ethyl cyanoacetate leads to the formation of iminocoumarins. These reactions highlight the compound's versatility in synthesizing complex organic molecules, which could have implications in pharmaceuticals and organic materials (Volmajer et al., 2005).
Renewable Diesel Synthesis
Lastly, the combination of hydroxyacetone and 2-methyl-furan, derivatives related to this compound, for the synthesis of diesel or jet fuel range branched alkanes through hydroxyalkylation-alkylation and subsequent hydrodeoxygenation, demonstrates the potential of such compounds in sustainable energy applications. This approach provides a renewable pathway to essential fuels, underlining the importance of this compound derivatives in green chemistry and energy sustainability (Li et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of a compound like Methyl 2-cyano-2-hydroxyacetate are typically enzymes or receptors in the body that the compound can bind to, thereby altering their function .
Mode of Action
Once this compound binds to its target, it could inhibit or enhance the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. It could potentially affect a variety of pathways, leading to downstream effects on cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would determine how the compound is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. These could range from changes in gene expression to alterations in cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Methyl 2-cyano-2-hydroxyacetate plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of heterocyclic compounds. The compound’s cyano and hydroxy groups make it a versatile reactant in condensation and substitution reactions. Enzymes such as cyanoacetyltransferases are known to interact with this compound, catalyzing the transfer of the cyanoacetyl group to amines, thereby forming cyanoacetamides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. The compound’s interaction with cellular proteins can modulate signaling pathways, impacting cell function and behavior. For instance, it may alter the activity of enzymes involved in the synthesis of nucleotides, thereby influencing DNA replication and repair processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s cyano group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other biologically active compounds. The compound can be metabolized through pathways involving cyanoacetyltransferases and other enzymes that catalyze the transfer of the cyanoacetyl group. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity, as they determine the availability of the compound for interactions with enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on the cellular context. Its localization can impact its activity and function, as it determines the proximity of this compound to its target enzymes and proteins .
properties
IUPAC Name |
methyl 2-cyano-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-8-4(7)3(6)2-5/h3,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYMSLUZKXXZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




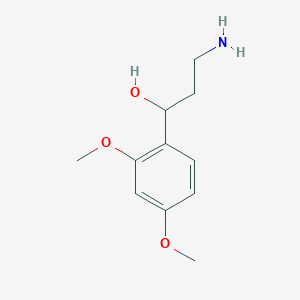
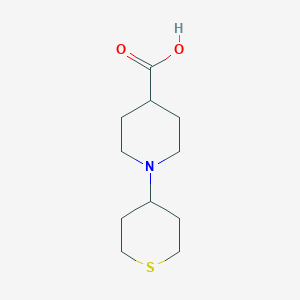


![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)
![4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole](/img/structure/B1444205.png)
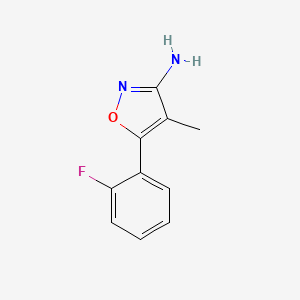
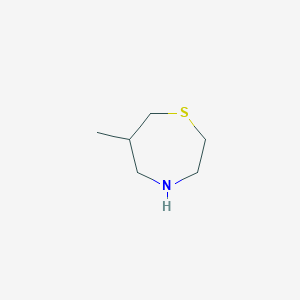
![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine](/img/structure/B1444208.png)

